(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18984851
InChI: InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+
SMILES:
Molecular Formula: C18H21N5
Molecular Weight: 307.4 g/mol

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine

CAS No.:

Cat. No.: VC18984851

Molecular Formula: C18H21N5

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine -

Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
IUPAC Name (E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine
Standard InChI InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+
Standard InChI Key YSPSDDRUKJMGTC-ZHACJKMWSA-N
Isomeric SMILES CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3
Canonical SMILES CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Chemical Identity and Structural Features

The compound’s core structure consists of a purine scaffold, a bicyclic aromatic system integral to nucleic acids and cellular signaling molecules. Key substituents include:

  • Benzyl group at N9: Enhances hydrophobic interactions and stabilizes the molecule in lipid-rich environments .

  • Diethylamino ethenamine at C6: Introduces basicity and conformational flexibility due to the ethyl groups and double bond .

Table 1: Comparative Analysis of Purine Derivatives

CompoundStructural FeaturesKey Properties
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamineN9-benzyl, C6-diethylamino ethenamineEnhanced lipophilicity, potential CNS activity
9-BenzyladenineN9-benzyl, C6-amineCytokinin activity, plant growth regulation
6-BenzylaminopurineC6-benzylamineSynthetic cytokinin, delays senescence

The (E)-configuration is critical for maintaining planar geometry, facilitating π-π stacking with biological targets . Computational models suggest the diethylamino group adopts a staggered conformation, minimizing steric hindrance .

Synthesis and Preparation

While explicit protocols for synthesizing (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine are scarce, analogous methods for N9-benzyl purines provide insight:

  • Alkylation of Purine Precursors:

    • 6-Chloropurine is reacted with benzyl bromide in dimethylformamide (DMF) using cesium carbonate as a base .

    • Subsequent substitution with diethylamino ethenamine under reflux conditions .

  • Suzuki-Miyaura Coupling:

    • Palladium-catalyzed cross-coupling to introduce the ethenamine moiety .

Reaction Scheme:

6-Chloropurine+Benzyl bromideCs2CO3,DMF9-Benzyl-6-chloropurineDiethylamine, EthenamineTarget Compound[3][12]\text{6-Chloropurine} + \text{Benzyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{9-Benzyl-6-chloropurine} \xrightarrow{\text{Diethylamine, Ethenamine}} \text{Target Compound}[3][12]

Yield optimization remains challenging due to steric effects from the diethyl groups, with reported yields ranging from 45–60% in analogous syntheses .

Structural and Spectroscopic Characterization

Key Spectroscopic Data:

  • IR: Stretching vibrations at 1594 cm1^{-1} (C=N purine), 3102 cm1^{-1} (aromatic C-H), and 1530 cm1^{-1} (C=C ethenamine) .

  • NMR:

    • 1H^1\text{H}: δ 8.72 ppm (purine H8), δ 7.43 ppm (benzyl aromatic protons), δ 3.21 ppm (N-CH2_2-CH3_3) .

    • 13C^{13}\text{C}: δ 160.5 ppm (C6), δ 152.3 ppm (C2) .

X-ray crystallography of related compounds reveals dihedral angles of 71.28° between the purine ring and benzyl group, suggesting limited conjugation . The ethenamine chain adopts a trans configuration, confirmed by NOESY correlations .

Biological Activity and Mechanisms

Cytokinin-like Effects

Structural similarities to 9-benzyladenine suggest potential cytokinin activity, promoting cell division in plant tissues . Preliminary assays in Arabidopsis show a 20% increase in shoot growth at 10 μM .

PI3K Inhibition

Purine derivatives with N9 substitutions demonstrate isoform-specific PI3K inhibition . Molecular docking predicts a binding affinity (ΔG\Delta G) of -9.2 kcal/mol for PI3Kγ, comparable to established inhibitors .

Applications and Research Directions

Table 2: Potential Applications

FieldApplicationCurrent Status
NeurologyAnticonvulsant therapyPreclinical studies
AgriculturePlant growth enhancementIn vitro validation
OncologyPI3K pathway modulationComputational models

Future Research Priorities:

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Structure-Activity Relationship (SAR): Modify the diethylamino group to optimize target binding.

  • Toxicology Studies: Evaluate hepatotoxicity risks associated with chronic exposure.

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